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Compound of Interest

Compound Name: Danifos

Cat. No.: B1585276

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of danofloxacin, a
fluoroquinolone antibiotic used in veterinary medicine. The synthesis is a multi-step process
involving the preparation of two key intermediates, which are then coupled to form the
danofloxacin base, followed by conversion to its mesylate salt for improved stability and
bioavailability. This document details the synthetic pathway, key intermediates, and
experimental protocols.

Danofloxacin Synthesis Pathway
The synthesis of danofloxacin can be conceptually divided into three main stages:

e Synthesis of the Bicyclic Amine Intermediate: Preparation of (1S,4S)-5-methyl-2,5-
diazabicyclo[2.2.1]heptane.

o Synthesis of the Quinolone Core: Preparation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-
oxo-3-quinolinecarboxylic acid.

e Coupling and Salt Formation: Reaction of the two intermediates to form danofloxacin,
followed by the formation of danofloxacin mesylate.

The overall synthetic scheme is a convergence of these three stages, culminating in the final
active pharmaceutical ingredient.
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Key Intermediates

The successful synthesis of danofloxacin hinges on the efficient preparation of its key building

blocks.

¢ (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane: This chiral bicyclic diamine is a crucial
component that imparts specific stereochemistry to the final danofloxacin molecule, which is
essential for its biological activity.

e 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid: This is the core
fluoroquinolone scaffold responsible for the antibacterial activity of the drug.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of
danofloxacin and its intermediates.

Stage 1: Synthesis of (1S,4S)-5-methyl-2,5-
diazabicyclo[2.2.1]heptane

This intermediate is synthesized from the readily available chiral starting material, trans-4-
hydroxy-L-proline, through a multi-step process.

Step la: N-Tosylation of trans-4-hydroxy-L-proline

e Reaction: An aqueous solution of trans-4-hydroxy-L-proline is treated with p-toluenesulfonyl
chloride (TsCl) in the presence of a base such as sodium carbonate to selectively tosylate

the nitrogen atom.

e Quantitative Data:
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Reactant/Re ] Temperatur  Reaction ]
Molar Ratio  Solvent ) Yield

agent e Time

trans-4-

hydroxy-L- 1.0 Water Room Temp. Not Specified  High

proline

p-

toluenesulfon 1.1 Water Room Temp. Not Specified  High

yl chloride

Sodium N )
Base Water Room Temp. Not Specified  High

Carbonate

Step 1b: Reduction to Diol

o Reaction: The N-tosylated intermediate is reduced to the corresponding diol using a reducing
agent like diborane, which can be generated in situ.

e Quantitative Data:

Reactant/Re . Temperatur  Reaction .
Molar Ratio  Solvent _ Yield
agent e Time

N-tosyl-trans-

4-hydroxy-L- 1.0 Not Specified  Not Specified  Not Specified  Not Specified
proline
Diborane Excess Not Specified  Not Specified  Not Specified  Not Specified

Step 1c: Formation of Tritosylate and Cyclization

» Reaction: The diol is treated with excess TsCl in pyridine to form a tritosylate, which then
undergoes cyclization upon reaction with methylamine in a sealed vessel to form the bicyclic
intermediate.

e Quantitative Data:
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Reactant/Re ] Temperatur  Reaction ]
Molar Ratio  Solvent ) Yield

agent e Time
Diol o N

_ 1.0 Pyridine 0°Cto RT Not Specified  Good
Intermediate
p-
toluenesulfon  Excess Pyridine 0°Cto RT Not Specified  Good
yl chloride

] Sealed N N
Methylamine Excess Not Specified  Not Specified  Good

Vessel

Step 1d: Deprotection

o Reaction: The final step to obtain the desired bicyclic amine is the removal of the tosyl

protecting group, which can be achieved by treatment with a strong acid such as 30%

anhydrous hydrogen bromide in acetic acid.

e Quantitative Data:

Reactant/Re . Temperatur  Reaction ]
Molar Ratio  Solvent . Yield
agent e Time
N-tosyl
bicyclic 1.0 Acetic Acid Not Specified  Not Specified  Excellent
intermediate
Anhydrous ) . N N
Excess Acetic Acid Not Specified  Not Specified  Excellent

HBr (30%)

Stage 2: Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-
dihydro-4-oxo-3-quinolinecarboxylic acid

This quinolone core is typically synthesized from its corresponding ethyl ester.

Step 2a: Hydrolysis of Ethyl Ester
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e Reaction: The ethyl ester of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-
quinolinecarboxylic acid is hydrolyzed to the carboxylic acid by refluxing in acidic conditions.

o Experimental Details: A suspension of 4.1 g (13.3 mmol) of ethyl 1-cyclopropyl-6,7-difluoro-
1,4-dihydro-4-oxo0-3-quinolinecarboxylate in 150 ml of 6N hydrochloric acid is refluxed for six
hours. After cooling to room temperature, the solid product is collected by filtration, washed
with water and ether, and then dried.[1]

e Quantitative Data:

Reactant/Re Temperatur  Reaction .
Amount Solvent _ Yield
agent e Time

Ethyl 1-

cyclopropyl-

6,7-difluoro-

1,4-dihydro- 4149 6N HCI Reflux 6 hours 3.2¢g
4-0x0-3-

quinolinecarb

oxylate

6N
Hydrochloric 150 mi - Reflux 6 hours
Acid

Stage 3: Coupling and Salt Formation

Step 3a: Synthesis of Danofloxacin Base

o Reaction: The danofloxacin base is synthesized via a nucleophilic aromatic substitution
reaction between (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane and 1-cyclopropyl-6,7-
difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.

o Experimental Details: The reaction is carried out in pyridine using 1,8-
diazabicyclo[5.4.0Jundec-7-ene (DBU) as a base.

e Quantitative Data:
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Reactant/
Reagent

Molar
Ratio

Solvent

Base

Temperat
ure

Reaction
Time

Yield

(1S,4S)-5-
methyl-2,5-
diazabicycl
o[2.2.1]hep
tane

1.0

Pyridine

DBU

Not
Specified

Not
Specified

Not
Specified

1-
cyclopropyl
-6,7-
difluoro-
1,4-
dihydro-4-
0X0-3-
quinolineca
rboxylic

acid

1.0

Pyridine

DBU

Not
Specified

Not
Specified

Not
Specified

Step 3b: Formation of Danofloxacin Mesylate

o Reaction: The danofloxacin base is converted to its more stable and bioavailable mesylate

salt by treatment with methanesulfonic acid.

o Experimental Details: The danofloxacin base is dissolved in water and reacted with one

equivalent of methanesulfonic acid. The solution is then refluxed to complete the salt

formation, followed by gradual cooling to crystallize the product.

e Quantitative Data:
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Reactant/Re . Temperatur  Reaction .
Molar Ratio  Solvent ] Yield

agent e Time

Danofloxacin Water/Ethano . )
1.0 Reflux Not Specified  High

Base I

Methanesulfo Water/Ethano » ]

) ) 1.0 Reflux Not Specified  High
nic Acid |
Visualizations

The following diagrams illustrate the synthesis pathway of danofloxacin.

Stage 1: Synthesis of Bicyclic Amine Intermediate

Stage 3: Coupling and Salt Formation

Click to download full resolution via product page

Caption: Overall synthesis pathway of Danofloxacin Mesylate.
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Prepare Intermediates:
1. (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane
2. 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

i
( Couple Intermediates )
(Nucleophilic Aromatic Substitution)
i
Gsolate Danofloxacin Base)
i
(Form Mesylate Salt)
i
(Crystallize Danofloxacin Mesylate)
i
(Purify and Dry Final ProducD

Click to download full resolution via product page

Caption: General experimental workflow for Danofloxacin synthesis.

This guide provides a detailed overview of the synthetic pathway and key intermediates
involved in the production of danofloxacin. The experimental protocols and quantitative data
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presented are intended to serve as a valuable resource for researchers and professionals in
the field of drug development. Further optimization of reaction conditions may be possible to
improve yields and process efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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